Lauroylamide Propylbetaine-d23
Description
Lauroylamide Propylbetaine (LAB) is an amphoteric surfactant characterized by its lauroyl (C12) chain and betaine functional group. LAB is widely used in industrial and scientific applications due to its compatibility with other surfactants, low toxicity, biodegradability, and efficacy in removing oils and contaminants. Its gentle nature makes it suitable for sensitive surfaces and biomolecular interaction studies .
Properties
Molecular Formula |
C₁₉H₁₅D₂₃N₂O₃ |
|---|---|
Molecular Weight |
365.66 |
Synonyms |
N-(Carboxymethyl)-N,N-dimethyl-3-[(1-oxododecyl-d23)amino]-1-propanaminium Inner Salt; (Carboxymethyl)(3-lauramidopropyl-d23)dimethylammonium Hydroxide Inner Salt; N-(Carboxymethyl)-N,N-dimethyl-3-[(1-oxododecyl-d23)_x000B_amino]-1-propanaminium Hydroxide |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Foam Stability of LAB with Silica Particles
| Silica Wettability (Contact Angle) | Foam Half-Life (min) | Reference |
|---|---|---|
| Hydrophilic (20°) | 60 | |
| Intermediate (50°) | >120 | |
| Hydrophobic (110°) | 30 |
Surface Tension Reduction
LAB reduces surface tension more effectively at higher concentrations (e.g., 0.1 wt% LAB lowers surface tension to 28 mN/m) compared to zwitterionic surfactants like lecithin, which require higher concentrations for similar efficacy.
Plugging Efficiency in Porous Media
LAB-silica complexes demonstrate superior plugging ability in porous media (Figure 13), critical for applications like enhanced oil recovery. This performance exceeds that of cationic surfactants (e.g., cetyltrimethylammonium bromide), which often precipitate in hard water .
Key Advantages Over Comparable Compounds
- Biodegradability: LAB’s environmental profile surpasses nonionic surfactants (e.g., alkylphenol ethoxylates), which exhibit persistent toxicity .
- Synergy with Particles : LAB’s compatibility with silica enables tailored foam and emulsion stabilization, unlike rigidly charged surfactants .
- Low Irritancy : LAB’s mildness contrasts with anionic surfactants (e.g., linear alkylbenzene sulfonates), which can cause skin irritation .
Q & A
Basic Research Questions
Q. What are the key methodological considerations for synthesizing Lauroylamide Propylbetaine-d23 with isotopic purity?
- Answer : Synthesis must prioritize deuterium incorporation at specific positions (e.g., alkyl chain or betaine group). Use nuclear magnetic resonance (NMR) spectroscopy (e.g., H-NMR) to verify isotopic labeling efficiency. Ensure reaction conditions (e.g., temperature, solvent) minimize proton exchange, which could compromise isotopic integrity. Experimental protocols should align with pharmacopeial standards for related amphoteric surfactants . Document synthesis steps rigorously to enable reproducibility, as per guidelines for experimental sections in peer-reviewed journals .
Q. How can researchers validate the structural integrity of this compound post-synthesis?
- Answer : Combine mass spectrometry (MS) for molecular weight confirmation and high-resolution H/C-NMR to assess deuteration levels. Compare spectral data with non-deuterated analogs to identify isotopic shifts. For purity, employ chromatographic methods (e.g., HPLC with evaporative light scattering detection) and adhere to characterization protocols outlined in pharmacopeial monographs . Include raw data in supplementary materials to enhance transparency .
Q. What stability-testing protocols are recommended for this compound under varying pH and temperature conditions?
- Answer : Design accelerated stability studies using ICH Q1A guidelines. Monitor degradation products via LC-MS and quantify deuteration retention using isotopic ratio measurements. Include control samples (non-deuterated) to distinguish between hydrolytic degradation and isotopic loss. Report kinetic parameters (e.g., half-life) and statistical confidence intervals .
Advanced Research Questions
Q. How should researchers address contradictions in surfactant behavior data between this compound and its non-deuterated counterpart?
- Answer : Systematically isolate variables (e.g., isotopic mass effects vs. conformational changes) using molecular dynamics simulations and small-angle neutron scattering (SANS). Compare critical micelle concentrations (CMC) under identical conditions and apply ANOVA to assess significance. Reference frameworks like FINER (Feasible, Interesting, Novel, Ethical, Relevant) to refine hypotheses and experimental design .
Q. What advanced techniques resolve ambiguities in this compound’s interaction with lipid bilayers?
- Answer : Deploy neutron reflectometry to probe deuterated compound localization in model membranes. Pair with fluorescence correlation spectroscopy (FCS) to quantify diffusion coefficients. Cross-validate findings using molecular docking simulations, ensuring force fields account for isotopic mass differences. Publish raw datasets and computational parameters to facilitate replication .
Q. How can cross-disciplinary methodologies enhance mechanistic studies of this compound in complex formulations?
- Answer : Integrate cryo-electron microscopy (cryo-EM) for nanostructural analysis and isotopic tracing via H-NMR to track surfactant distribution. Collaborate with computational chemists to model formulation stability. Use PRISMA guidelines for systematic literature reviews to identify gaps in existing surfactant-deuteration studies .
Methodological Frameworks
Key Considerations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
